Vorinostat was first approved by the U.S. Food and Drug Administration in 2006 under the brand name Zolinza. It is classified as an antineoplastic agent and specifically functions as a histone deacetylase inhibitor. The compound is derived from suberoylanilide hydroxamic acid, which has been extensively studied for its anticancer properties . Vorinostat-O-glucuronide is formed primarily in the liver through the action of UDP-glucuronosyltransferases, particularly UGT2B17 .
The synthesis of vorinostat-O-glucuronide typically involves the enzymatic glucuronidation of vorinostat. This process can be performed using human liver microsomes or recombinant UGT enzymes. The reaction generally proceeds as follows:
The yield and purity of vorinostat-O-glucuronide can be assessed using high-performance liquid chromatography (HPLC) or mass spectrometry .
Vorinostat has the chemical formula with a molecular weight of approximately 264.33 g/mol . The structure features:
Vorinostat-O-glucuronide, being a glucuronide conjugate, will have an additional glucuronic acid moiety attached to it, altering its solubility and pharmacokinetic properties.
Vorinostat undergoes several metabolic transformations, primarily involving glucuronidation and hydrolysis. The key reactions include:
These reactions are essential for detoxifying vorinostat and facilitating its excretion from the body .
The mechanism by which vorinostat exerts its therapeutic effects involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones within the nucleus. This accumulation results in:
The O-glucuronide metabolite does not exhibit these effects due to its pharmacological inactivity but serves as a marker for metabolic clearance .
Vorinostat-O-glucuronide exhibits distinct physical properties compared to its parent compound:
The compound's stability and solubility are crucial for understanding its pharmacokinetics and potential interactions with other drugs.
Vorinostat-O-glucuronide primarily serves as a biomarker for studying the metabolism of vorinostat in clinical settings. Understanding this metabolite's formation helps researchers:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0